(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide
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Overview
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide typically involves the condensation of 1H-benzo[d]imidazole with 4-nitrobenzaldehyde in the presence of a suitable hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Reduction: 3-(1H-benzo[d]imidazol-1-yl)-N’-(4-aminobenzylidene)propanehydrazide.
Oxidation: Corresponding oxides of the compound.
Substitution: Nitro or halogen-substituted derivatives of the benzimidazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.
Mechanism of Action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.
4-nitrobenzylidene derivatives: Compounds with the 4-nitrobenzylidene moiety also show potential anticancer properties.
Uniqueness
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide is unique due to its specific combination of the benzimidazole and 4-nitrobenzylidene moieties, which confer distinct biological activities. Its ability to inhibit topoisomerase I and its potential for bioreduction make it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(9-10-21-12-18-15-3-1-2-4-16(15)21)20-19-11-13-5-7-14(8-6-13)22(24)25/h1-8,11-12H,9-10H2,(H,20,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUBHKHQLWBIGB-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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